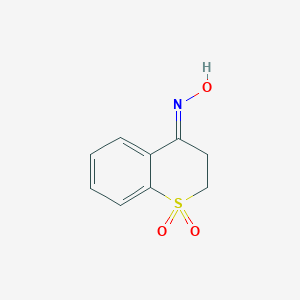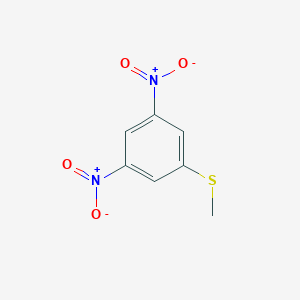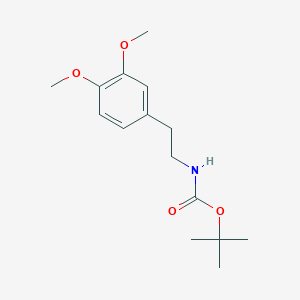![molecular formula C21H17N5O2S B289980 1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289980.png)
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with a methoxyphenyl and a dimethyl group
Méthodes De Préparation
The synthesis of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one, and subsequent elimination of N,N-dimethylpropionamide . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Cyclization: Cyclization reactions can be employed to form additional ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored as a component in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as PARP-1 and EGFR, leading to the disruption of DNA repair pathways and cell cycle arrest in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone include other triazolopyrimidines and related heterocyclic compounds. Some examples are:
1-(4-Methoxyphenyl)-2-propanone: A simpler structure with similar methoxyphenyl substitution.
Triazolothiadiazines: Compounds with a similar triazole core but different substituents and ring structures.
The uniqueness of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone lies in its specific substitution pattern and the combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17N5O2S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-25-24-12(3)26(20)9-22-18/h5-9H,1-4H3 |
Clé InChI |
GOQCYUQPSVMPOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
SMILES canonique |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)




![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289922.png)
